molecular formula C14H14N8O2 B13111505 6,6'-(Ethane-1,2-diyl)bis(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol) CAS No. 61921-05-9

6,6'-(Ethane-1,2-diyl)bis(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol)

Cat. No.: B13111505
CAS No.: 61921-05-9
M. Wt: 326.31 g/mol
InChI Key: YVFAXBBDLMFTRY-UHFFFAOYSA-N
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Description

6,6’-(Ethane-1,2-diyl)bis(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol) is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the class of triazolopyrimidines, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’-(Ethane-1,2-diyl)bis(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol) typically involves the reaction of appropriate triazolopyrimidine derivatives with ethane-1,2-diol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as tetrahydrofuran (THF), and requires refluxing for several hours to ensure complete reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6,6’-(Ethane-1,2-diyl)bis(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as halides, amines, or thiols; reactions often require a catalyst or base to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

6,6’-(Ethane-1,2-diyl)bis(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol) has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,6’-(Ethane-1,2-diyl)bis(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,6’-(Ethane-1,2-diyl)bis(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol) stands out due to its specific triazolopyrimidine structure, which imparts unique chemical and biological properties

Properties

CAS No.

61921-05-9

Molecular Formula

C14H14N8O2

Molecular Weight

326.31 g/mol

IUPAC Name

5-methyl-6-[2-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C14H14N8O2/c1-7-9(11(23)21-13(19-7)15-5-17-21)3-4-10-8(2)20-14-16-6-18-22(14)12(10)24/h5-6H,3-4H2,1-2H3,(H,15,17,19)(H,16,18,20)

InChI Key

YVFAXBBDLMFTRY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2C(=N1)N=CN2)CCC3=C(N=C4N=CNN4C3=O)C

Origin of Product

United States

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